Iso Desloratadine

Description

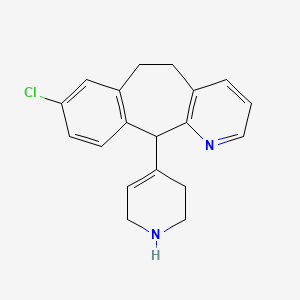

Structure

3D Structure

Properties

IUPAC Name |

13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSCCBORDDPTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183198-49-4 | |

| Record name | 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desloratadine Related Compound B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Iso Desloratadine

Diverse Synthetic Routes Leading to Iso Desloratadine (B1670295) Formation

The synthesis of Iso Desloratadine is intrinsically linked to the manufacturing process of Desloratadine, often arising as a byproduct.

The primary route to Desloratadine involves the base-catalyzed decarboethoxylation of Loratadine. This reaction, however, can also lead to the formation of this compound. The process typically involves treating Loratadine with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. A mixture of a weak inorganic base, like lithium hydroxide monohydrate, and a strong base, such as sodium hydroxide, in a solvent system like ethanol (B145695) and water, is also employed. justia.com

The reaction conditions, particularly temperature and base concentration, are critical factors influencing the formation of this compound. Prolonged heating and suboptimal base concentrations can promote the isomerization that leads to the formation of this impurity. For instance, the reaction is often carried out at reflux temperatures, ranging from 78 to 85°C, for extended periods, which can be between 20 and 60 hours. justia.com

Key Reaction Parameters for Base-Catalyzed Decarboethoxylation of Loratadine:

| Parameter | Specification |

|---|---|

| Base System | A combination of a weak inorganic base (e.g., lithium hydroxide monohydrate) and a strong base (e.g., sodium hydroxide or potassium hydroxide). justia.com |

| Solvent | Typically a mixture of ethanol and water. justia.com |

| Temperature | Reflux temperature (approximately 78-85°C). |

| Reaction Time | 20 to 60 hours. justia.com |

This compound emerges from competing reaction pathways during the hydrolysis of Loratadine. The formation is favored under certain conditions, such as elevated temperatures (above 80°C) and extended reaction times. The alkaline conditions necessary for the primary decarboethoxylation reaction can also facilitate a shift in the position of the double bond within the piperidine (B6355638) ring, leading to the formation of the isomeric impurity, this compound. The ratio of the weak to strong base is a crucial parameter to control, with a specific ratio of sodium or potassium hydroxide to the weak inorganic base (e.g., 0.01 to 0.15 equivalents) being optimal to minimize side reactions. justia.com

Base-Catalyzed Decarboethoxylation Pathways of Loratadine and Related Precursors.

Strategies for Isolation and Purification of this compound from Reaction Mixtures

Effective separation of this compound from the desired Desloratadine product is crucial for pharmaceutical quality control.

Crystallization is a key technique for purifying Desloratadine and removing its isomers. A common method involves dissolving the crude product in a suitable solvent mixture and then inducing crystallization, which allows for the separation of the less soluble Desloratadine from the more soluble this compound that remains in the mother liquor.

For example, a process may involve dissolving the crude mixture in a mixed solvent of a ketone (like acetone) and a cyclic ether or ester organic solvent at an elevated temperature, followed by cooling to a lower temperature to crystallize the purified Desloratadine. patsnap.com Another approach uses ethyl acetate (B1210297) for initial extraction, followed by the addition of acetone (B3395972) to precipitate Desloratadine, leaving this compound concentrated in the mother liquor. Recrystallization from a mixture of acetone and water (e.g., a 9:1 ratio) has been shown to yield Desloratadine with high purity, containing less than 0.05% of this compound.

Solvent Systems for Crystallization-Based Purification:

| Solvent System | Purpose |

|---|---|

| Acetone/Water (9:1) | Recrystallization to achieve high purity Desloratadine. |

| Ethyl Acetate followed by Acetone | Differential solubility to separate Desloratadine from this compound. |

High-performance liquid chromatography (HPLC) is the standard analytical method for quantifying and separating Desloratadine from its impurities, including this compound. A validated HPLC method often employs a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphoric acid solution. Under these conditions, Desloratadine and this compound exhibit different retention times, allowing for their accurate quantification.

For more complex separations, ion-pair chromatography with a gradient elution can be used to achieve baseline separation of Desloratadine and all its known related compounds. nih.gov This method may utilize a C18 column with a mobile phase containing sodium dodecylsulfate (SDS) and a buffer. nih.gov

Typical HPLC Parameters for this compound Analysis:

| Parameter | Specification |

|---|---|

| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm). |

| Mobile Phase | Acetonitrile/0.1% phosphoric acid (e.g., 55:45 v/v). |

| Flow Rate | 1.2 mL/min. |

| Detection | UV at 254 nm. |

| Retention Times | Desloratadine (~8.2 min), this compound (~9.7 min). |

Crystallization and Recrystallization Techniques for Isomer Separation.

Chemical Derivatization and Modification Studies of the this compound Skeleton

Research into the chemical modification of the this compound skeleton is primarily for analytical purposes and to understand its chemical properties. These studies can involve various reactions:

Oxidation: this compound can undergo oxidation to form hydroxylated derivatives.

Reduction: Reduction reactions can also be performed to create different derivatives.

Substitution: The molecule can undergo substitution reactions, such as halogenation, to modify its structure.

N-oxide formation: The nitrogen on the pyridine (B92270) ring can be oxidized to form the corresponding N-oxide. rasayanjournal.co.in

Derivatization for Analysis: For analytical purposes, this compound can be derivatized to enhance its detection in chromatographic methods. For instance, derivatization with reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or 2,4-dinitrofluorobenzene (DNFB) can produce colored or fluorescent products that are easily quantifiable. nih.gov

Oxidation and Reduction Reactions

This compound can undergo both oxidation and reduction reactions, leading to the formation of various derivatives. These transformations typically target the piperidine or pyridine rings, or the tricyclic system.

Oxidation of this compound can result in hydroxylated metabolites. Common laboratory oxidizing agents can be employed to achieve these transformations. For instance, reagents like potassium permanganate (B83412) or chromium trioxide are capable of oxidizing the molecule. These reactions can introduce hydroxyl groups at various positions, potentially altering the compound's biological activity or solubility. The oxidation of the closely related compound Desloratadine is known to be susceptible to acidic excipients, which can catalyze decomposition and the formation of impurities like N-formyldesloratadine. dergipark.org.tr

Reduction reactions on this compound can yield different derivatives, often by modifying the pyridine or piperidinylidene moieties. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are typically used for these purposes. These reactions can, for example, saturate the double bond in the piperidinylidene ring or reduce the pyridine ring, depending on the reaction conditions and the specific reagent used.

| Reaction Type | Common Reagents | Potential Products | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃), Hydrogen peroxide (H₂O₂) | Hydroxylated metabolites, N-oxides | |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Reduced piperidine or pyridine derivatives |

Substitution and Functionalization Reactions

The this compound scaffold is amenable to a variety of substitution and functionalization reactions, which are instrumental for creating analogues with modified properties. These reactions often target the pyridine ring or the nitrogen atom of the piperidine ring.

Substitution reactions, such as halogenation, can modify the chemical structure of the compound. More advanced techniques focus on late-stage functionalization (LSF), a strategy to introduce chemical modifications into complex molecules like this compound at a late step in the synthesis. The pyridine ring in this compound is a prime target for such modifications. Given its electron-deficient nature, it is generally unreactive toward electrophilic aromatic substitution but is well-suited for nucleophilic attacks or radical reactions. unimi.it

Methods applicable to the pyridine moiety include:

Nucleophilic Aromatic Substitution (SNAr) : If a suitable leaving group like a fluoride (B91410) is installed on the pyridine ring (e.g., at the position alpha to the nitrogen), it can be displaced by a wide range of nucleophiles under mild conditions. acs.org This allows for the introduction of nitrogen, oxygen, sulfur, or carbon-based functional groups. acs.org

Minisci Reaction : This radical-based reaction is a powerful tool for the C-H functionalization of heteroaromatics like pyridine. unimi.it It allows for the direct introduction of alkyl or acyl groups, typically at the C2 or C4 positions, without pre-functionalization.

Photocatalytic Methods : Visible light-mediated photocatalysis has emerged as a mild and efficient method for C-H functionalization. This strategy has been used on Desloratadine to synthesize complex tertiary amines, demonstrating its potential for modifying the core structure. core.ac.uk

| Reaction Type | Methodology | Potential Modifications | Reference |

|---|---|---|---|

| Substitution | Halogenation | Introduction of halogen atoms (e.g., Cl, Br) | |

| Late-Stage Functionalization (LSF) | Nucleophilic Aromatic Substitution (SNAr) | Installation of N, O, S, or C-based nucleophiles on the pyridine ring | acs.org |

| Minisci Reaction (Radical C-H Functionalization) | Direct alkylation or acylation of the pyridine ring | unimi.it | |

| Photocatalysis | Formation of complex tertiary amines | core.ac.uk |

Theoretical Approaches to Stereoselective Synthesis of this compound (if applicable to chiral analogues)

This compound itself is an achiral molecule due to the plane of symmetry in its structure and the absence of any stereocenters. However, the development of chiral analogues of Desloratadine and related compounds is an active area of research, as the introduction of chirality can significantly influence a molecule's interaction with biological targets. rsc.orgnih.gov Therefore, theoretical and practical approaches to stereoselective synthesis are highly relevant for creating chiral derivatives of this compound.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. mdpi.com For analogues of this compound, chirality could be introduced by, for example, modifying the piperidine ring or adding substituents to the tricyclic backbone that create a stereocenter. A series of chiral Desloratadine derivatives have been synthesized stereoselectively to evaluate their antihistamine activity. nih.gov

Theoretical approaches play a crucial role in designing such syntheses. Computational chemistry, including Density Functional Theory (DFT) calculations, can be used to model reaction pathways and transition states. cam.ac.uk This allows chemists to predict the stereochemical outcome of a reaction, understand the mechanism, and optimize reaction conditions for higher selectivity. For instance, computational models can help in the selection of an appropriate chiral catalyst or auxiliary for an asymmetric reaction.

Key strategies in stereoselective synthesis that could be applied to generate chiral this compound analogues include:

Asymmetric Catalysis : Using a small amount of a chiral catalyst (metal-based or an organocatalyst) to steer a reaction towards the formation of one specific enantiomer. mdpi.comchiroblock.com

Chiral Auxiliaries : Temporarily attaching a chiral group to the achiral starting material to direct the stereochemistry of a subsequent reaction. ethz.ch The auxiliary is removed after the desired stereocenter has been created. ethz.ch

Chiral Pool Synthesis : Using a readily available, enantiomerically pure natural product (like an amino acid or sugar) as the starting material, which already contains one or more stereocenters. ethz.ch

These theoretical and practical strategies provide a robust framework for the rational design and synthesis of novel, enantiomerically pure analogues of this compound for further investigation.

Advanced Analytical Chemistry and Spectroscopic Characterization of Iso Desloratadine

High-Resolution Mass Spectrometry for Molecular and Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of pharmaceutical impurities like Iso Desloratadine (B1670295). It offers the precision required to confirm molecular identity and to probe structural details through fragmentation analysis. ox.ac.uk

Tandem mass spectrometry (MS/MS) is instrumental in distinguishing between isomers by analyzing their unique fragmentation patterns. researchgate.netnih.gov In a typical MS/MS experiment, the protonated molecule of the analyte is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate a series of product ions. nih.gov

For Desloratadine, a well-documented fragmentation pathway involves the transition of the protonated molecular ion ([M+H]⁺) at m/z 311.2 to a major product ion at m/z 259.2. researchgate.netpsu.edu This fragmentation corresponds to the loss of the piperidine (B6355638) ring fragment. Given the structural similarity, a comparable fragmentation pathway is anticipated for Iso Desloratadine. The protonated molecular ion of this compound (m/z 311.1) would be expected to fragment in a similar manner, yielding characteristic product ions that can be used for its specific identification and quantification in the presence of Desloratadine. google.comresearchgate.net The analysis of these fragmentation patterns provides a fingerprint for the molecule, aiding in its unambiguous identification. lifesciencesite.com

Table 1: Representative MS/MS Fragmentation Data for Desloratadine

| Precursor Ion (m/z) | Product Ion (m/z) | Compound |

| 311.2 | 259.2 | Desloratadine |

| 316.2 | 264.3 | Desloratadine-d5 (Internal Standard) |

This data, based on the analysis of Desloratadine, provides a model for the expected fragmentation of its isomer, this compound. researchgate.net

Accurate mass measurement is a powerful feature of HRMS, enabling the determination of a compound's elemental composition with high confidence. ox.ac.ukmdpi.comnih.gov The experimentally measured accurate mass of the molecular ion is compared against the theoretical masses of potential elemental formulas. uni-marburg.de For this compound, the known molecular formula is C₁₉H₁₉ClN₂. lgcstandards.com

The theoretical monoisotopic mass for this formula is calculated by summing the masses of the most abundant isotopes of each element. High-resolution instruments can measure mass with an accuracy in the low parts-per-million (ppm) range, which significantly narrows down the possible elemental compositions to a single correct formula. nih.gov The accurate mass of this compound has been reported as 310.1237, which is consistent with its elemental formula. lgcstandards.com This level of precision is crucial for confirming the identity of impurities during pharmaceutical development and quality control.

Table 2: Elemental Composition and Mass Data for this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Accurate Mass |

| This compound | C₁₉H₁₉ClN₂ | 310.82 | 310.1237 |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, providing definitive information about the carbon-hydrogen framework. ias.ac.inscispace.com

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.org However, for complex structures like this compound, 1D spectra can be crowded. scispace.com Two-dimensional (2D) NMR techniques are essential for unambiguous assignment. youtube.comemerypharma.com

A Chinese patent discloses the ¹H and ¹³C NMR spectra for a Desloratadine impurity, which is consistent with the structure of this compound. google.com The full structural assignment would be achieved using a combination of 2D NMR experiments:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, identifying protons that are on adjacent carbons. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbons that are attached to protons. emerypharma.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. emerypharma.com

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the isomeric structure of this compound. ipb.ptresearchgate.net

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. google.com It is particularly valuable for characterizing polymorphism, where a compound can exist in different crystal forms. acs.orgresearchgate.net These different forms can have distinct physical properties.

Studies on Desloratadine have demonstrated the utility of ssNMR in distinguishing between its polymorphic forms (Form I and Form II). google.com Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) provide high-resolution ¹³C spectra of solid samples. acs.org Temperature-resolved ssNMR has also been used to study the phase transitions between these polymorphs, providing detailed molecular descriptions of the conformational changes that occur within the crystal lattice. researchgate.net While specific ssNMR studies on this compound are not widely published, the methods applied to Desloratadine are directly applicable to its isomer. Such analyses would be crucial for understanding the solid-state behavior of this compound, identifying potential polymorphic forms, and ensuring consistent material properties in pharmaceutical manufacturing.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Stereochemical Insights.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the gold standard for the separation, detection, and quantification of this compound in bulk drug substances and pharmaceutical formulations. bch.ro These methods are essential for monitoring impurity levels and ensuring they remain within regulatory limits.

A variety of reversed-phase HPLC and UPLC methods have been developed for the analysis of Desloratadine and its related impurities. science.govnih.gov These methods typically employ C18 or C8 columns and utilize a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or citrate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). rjptonline.orgasianpubs.org Gradient elution is often used to achieve optimal separation of all related compounds. nih.gov UV detection is commonly performed at wavelengths ranging from 242 nm to 280 nm. nih.govrjptonline.orgresearchgate.net The retention time for this compound is consistently different from that of Desloratadine, allowing for their effective separation and quantification.

Table 3: Selected Chromatographic Methods for the Separation of Desloratadine and its Isomer

| Technique | Column | Mobile Phase | Flow Rate | Detection | Retention Time (Desloratadine) | Retention Time (this compound) | Reference |

| RP-HPLC | C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile / 0.1% Phosphoric Acid (55:45 v/v) | 1.2 mL/min | UV at 254 nm | 8.2 min | 9.7 min | |

| RP-HPLC | Phenomenex C18 (250mm X 4.6mm), 5µm | Methanol: Water (70:30, v/v) | 1.0 ml/min | UV at 242 nm | 5.79 min | Not Specified | rjptonline.org |

| RP-HPLC | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) | Methanol / Phosphate Buffer pH 7.0 (70:30 v/v) | 1.0 mL/min | UV at 254 nm | Not Specified | Not Specified | researchgate.net |

| RP-HPLC | Hypersil CN (150 mm x 5.0 mm, 5 µm) | Methanol / Acetonitrile / KH₂PO₄ Buffer pH 5.5 (35:35:30 v/v/v) | 0.8 mL/min | UV at 241 nm | ~9.5 min | Not Specified | pillbuys.com |

| RP-UPLC | Waters Acquity BEH C18 | Gradient of Acetonitrile and Buffer | Not Specified | UV at 280 nm | Not Specified | Not Specified | nih.gov |

| Ion-Pair Chromatography | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) | Gradient of Acetonitrile and SDS/Citrate Buffer pH 6.2 | Not Specified | UV at 267 nm | Not Specified | Not Specified | nih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling of Desloratadine and its related substances, including this compound. The development of a stability-indicating HPLC method is essential to separate this compound from the active pharmaceutical ingredient (API) and other potential degradation products. science.govscience.gov

A common approach involves using a reversed-phase C18 column. For instance, a validated method might employ a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in a 55:45 v/v ratio. Under these conditions, with a flow rate of 1.2 mL/min and UV detection at 254 nm, Desloratadine and this compound can be effectively separated, with typical retention times of 8.2 minutes and 9.7 minutes, respectively.

Modern techniques like Ultra-Performance Liquid Chromatography (UPLC) offer advantages in terms of speed, resolution, and solvent consumption. science.gov A stability-indicating UPLC method for Desloratadine and its impurities has been developed using a Waters Acquity BEH C18 column with a gradient mixture of two solvents and detection at 280 nm. science.gov This method, with a run time of just 8 minutes, successfully separates Desloratadine from its five major impurities. science.gov

The development of such methods is guided by International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. science.gov These methods are critical for regulatory compliance, as guidelines often mandate strict control over impurity levels, which can be as low as ≤0.15%.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid (55:45 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Desloratadine) | 8.2 min |

| Retention Time (this compound) | 9.7 min |

This table presents an example of HPLC conditions for separating Desloratadine and this compound.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized sub-technique of chromatography used for the separation of stereoisomers. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacological activities. ijcrt.orgsigmaaldrich.com Therefore, assessing the enantiomeric purity of pharmaceuticals is a critical aspect of drug development and quality control. ijcrt.orgebi.ac.uksci-hub.se

For chiral compounds, regulatory bodies often require the evaluation of the enantiomeric purity of the drug substance. ijcrt.org Chiral HPLC and Gas Chromatography (GC) are powerful techniques for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation. ijcrt.orgsigmaaldrich.com The choice of the CSP is crucial and can include options like cyclodextrins or immobilized chiral selectors. ijcrt.org Method optimization may involve adjusting the mobile phase composition, temperature, and flow rate to achieve the desired resolution between enantiomers. sigmaaldrich.com While specific applications of chiral chromatography for this compound are not extensively detailed in the provided search results, the principles of the technique are broadly applicable to chiral drug molecules and their impurities.

Gas Chromatography for Volatile Species and Derivatized Forms

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. mdpi.commeasurlabs.com It is particularly useful for identifying and quantifying volatile impurities or for analyzing compounds that can be made volatile through derivatization. researchgate.netnotulaebotanicae.ro In the context of pharmaceutical analysis, GC can be used to detect residual solvents, which are organic volatile chemicals used in the manufacturing process.

The basic principle of GC involves the partitioning of analytes between a stationary phase within a chromatographic column and a mobile gas phase. ijcrt.org For detection, a Flame Ionization Detector (FID) is commonly used for quantitative analysis, while a Mass Spectrometer (MS) can be coupled with GC (GC-MS) to provide structural identification of the separated compounds. mdpi.com Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that can be used to extract volatile compounds from a sample before GC analysis. mdpi.comembrapa.br

While the direct analysis of this compound by GC is not typical due to its low volatility, the technique is relevant for analyzing potential volatile impurities or for analyzing derivatized forms of the compound if necessary. For instance, ionic compounds can sometimes be converted into volatile forms through derivatization for GC analysis. researchgate.net

X-ray Crystallography and Solid-State Analysis

X-ray crystallography and other solid-state analysis techniques are indispensable for characterizing the three-dimensional structure and physical properties of crystalline materials like this compound. ipcms.fr

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

For complex molecules like Desloratadine and its isomers, SCXRD can resolve stereochemical ambiguities. Studies on Desloratadine have revealed the existence of multiple polymorphic forms, and SCXRD has been instrumental in characterizing the structural transformations between these forms at different temperatures. ucl.ac.ukacs.org For example, a two-step, reversible single-crystal-to-single-crystal phase transition has been observed for Desloratadine, involving sequential flipping of the piperidine rings. ucl.ac.ukacs.org

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content

Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing the crystalline nature of a solid sample. google.comresearchgate.net It is widely used to identify different polymorphic forms, which are different crystalline structures of the same compound. functmaterials.org.ua Polymorphism is a critical consideration in the pharmaceutical industry as different polymorphs can have different physical properties, such as solubility and stability, which can impact the bioavailability of a drug. google.com

PXRD patterns are unique to a specific crystalline form and can be used as a fingerprint for identification. google.com For instance, this compound exhibits distinct peaks in its PXRD pattern at 2θ values of 12.4°, 15.7°, and 21.3°, which differ from the characteristic peaks of Desloratadine at 10.8° and 18.2°.

PXRD is also used to determine the degree of crystallinity and to detect the presence of any amorphous content in a sample. functmaterials.org.ua The technique has been extensively used to study the polymorphic transitions of Desloratadine under various conditions, such as heating and recrystallization from different solvents. functmaterials.org.ua

Table 2: Characteristic PXRD Peaks for this compound and Desloratadine

| Compound | Characteristic 2θ Peaks (°) |

| This compound | 12.4, 15.7, 21.3 |

| Desloratadine | 10.8, 18.2 |

This table highlights the differing PXRD peak positions that allow for the differentiation of this compound from Desloratadine.

Vibrational Spectroscopy (IR, Raman) for Structural Fingerprinting and Polymorphic Distinction

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and can be used for the identification and characterization of different polymorphic forms. mdpi.comamericanpharmaceuticalreview.comnih.gov

IR and Raman spectra arise from the vibrations of molecules. anton-paar.comresearchgate.net The frequencies of these vibrations are dependent on the bond strengths and the masses of the atoms, resulting in a unique spectral fingerprint for each compound. nih.govanton-paar.com These techniques are highly sensitive to changes in the molecular environment, making them excellent tools for distinguishing between different polymorphs. americanpharmaceuticalreview.com

In the case of Desloratadine and its isomers, IR spectroscopy can be used to differentiate between them based on characteristic vibrational bands. For example, the IR spectrum of Desloratadine shows a C=O stretch at 1685 cm⁻¹, which is absent in the spectrum of this compound. Conversely, this compound has an N-H bend at 1580 cm⁻¹, which is shifted from the 1565 cm⁻¹ band in Desloratadine.

Both IR and Raman spectroscopy are non-destructive techniques and can be used to analyze solid samples directly. mdpi.com They are often used in conjunction with PXRD and other thermal analysis techniques to provide a comprehensive characterization of the solid-state properties of a pharmaceutical compound and its impurities. researchgate.net

Table 3: Differentiating IR Spectral Features of Desloratadine and this compound

| Compound | Key IR Absorption Band (cm⁻¹) | Vibrational Mode |

| Desloratadine | 1685 | C=O stretch |

| This compound | 1580 | N-H bend |

This table illustrates how specific infrared absorption bands can be used to distinguish between Desloratadine and this compound.

UV-Visible Spectrophotometry for Solution-Phase Characterization

UV-Visible spectrophotometry is a pivotal analytical technique for the characterization of chemical compounds in a solution phase. This method provides valuable information regarding the electronic transitions within a molecule, which is directly related to its chemical structure and the nature of its chromophores. For a compound like this compound, which possesses multiple chromophoric systems, UV-Vis spectroscopy is instrumental in confirming its structural integrity and investigating its behavior in various solvent environments.

The absorption of ultraviolet and visible light by this compound is governed by the presence of its aromatic rings and the conjugated double bond system. The benzo jchps.comcyclohepta[1,2-b]pyridine core, in particular, constitutes the primary chromophore responsible for its characteristic absorption spectrum. The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity are sensitive to the molecular environment.

Research Findings and Solvent Effects

Detailed spectrophotometric studies on the closely related isomer, Desloratadine, provide significant insight into the expected behavior of this compound. The UV spectrum of Desloratadine has been recorded in various solvents, demonstrating shifts in λmax that are dependent on solvent polarity and pH. These shifts, known as solvatochromism, occur due to differential stabilization of the ground and excited electronic states of the molecule by the solvent.

For instance, studies on Desloratadine have reported distinct absorption maxima in different media. In a neutral solvent like methanol, Desloratadine exhibits absorption maxima at approximately 242 nm and 278 nm. ijpbs.com When dissolved in an acidic medium, such as 0.1 M hydrochloric acid, the absorption maximum is often observed at a different wavelength, around 280 nm or 282 nm. jchps.comsemanticscholar.org This change is attributed to the protonation of the nitrogen atoms in the pyridine (B92270) and piperidine rings, which alters the electronic distribution and, consequently, the energy of the electronic transitions. conicet.gov.ar

The pH of the solution is a critical parameter influencing the UV-Vis spectrum of compounds like Desloratadine and, by extension, this compound. researchgate.net Research has shown that the absorption spectrum of Desloratadine is significantly modified by changes in pH. conicet.gov.ar Theoretical and experimental studies on Desloratadine have detailed how protonation of the pyridinium (B92312) and piperidinium (B107235) rings leads to observable shifts in the absorption bands. conicet.gov.ar Given that this compound shares these basic nitrogen-containing heterocyclic moieties, its UV-Vis spectrum is also expected to be highly dependent on the pH of the solution.

The following data table summarizes the reported UV absorption maxima for the related compound Desloratadine in different solvents. While the exact values for this compound may differ due to the variation in the position of the double bond within the piperidine ring system, the general trends are expected to be similar.

Table 1: UV Absorption Maxima (λmax) of Desloratadine in Various Solvents

| Solvent | λmax (nm) | Source(s) |

|---|---|---|

| Methanol | 242, 278 | ijpbs.com |

| 0.1 N Hydrochloric Acid | 280 | jchps.com |

The characterization of this compound via UV-Visible spectrophotometry would involve dissolving the compound in a series of solvents of varying polarity and pH. The resulting spectra would not only help in establishing a reference profile for the compound but also provide critical data on its stability and behavior under different conditions, which is essential for the development of analytical methods for its quantification and quality control.

Computational Chemistry and Molecular Modeling Investigations of Iso Desloratadine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electronic structure, which governs a molecule's geometry, energy, and reactivity. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com It has been widely applied to study antihistamines like Loratadine and Desloratadine (B1670295) to predict their properties. conicet.gov.arumn.edu For Iso Desloratadine, DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-31G* or TZVP, are employed to determine its most stable three-dimensional structure (optimized geometry). conicet.gov.archemsociety.org.ngacs.org These calculations minimize the molecule's total energy, providing precise predictions of bond lengths, bond angles, and dihedral angles.

The total energy calculated through DFT is a key indicator of the molecule's stability. Furthermore, these computations can predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can simulate UV-Vis spectra, which is crucial for identifying and characterizing the compound. conicet.gov.ar By calculating vibrational frequencies, it is also possible to predict the Infrared (IR) spectrum. While specific DFT data for this compound is not abundant in public literature, the methodology is well-established from studies on its parent compounds, Loratadine and Desloratadine. conicet.gov.arumn.edu

Table 1: Predicted Physicochemical Properties of this compound (Isomer of Desloratadine)

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₉ClN₂ | PubChem uni.lu |

| Molecular Weight | 310.82 g/mol | BenchChem |

| Monoisotopic Mass | 310.1237 Da | PubChemLite uni.lu |

| XlogP (predicted) | 3.3 | PubChemLite uni.lu |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's chemical reactivity. nih.govbhu.ac.in It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO, the innermost empty orbital, acts as an electron acceptor, indicating sites for nucleophilic attack. bhu.ac.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the electron density of these orbitals across the molecule, identifying the nitrogen atoms and the aromatic rings as potential sites of interaction. Calculations for related compounds show that such analysis provides crucial insights into their biochemical interactions. conicet.gov.ar

Table 2: Theoretical Reactivity Descriptors from FMO Analysis

| Descriptor | Significance |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | χ = -[E(HOMO) + E(LUMO)] / 2; measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | η = [E(LUMO) - E(HOMO)] / 2; measures resistance to change in electron distribution. |

Density Functional Theory (DFT) for Molecular Geometry, Energy, and Spectroscopic Property Prediction.

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. solubilityofthings.com The tricyclic structure of this compound, particularly the flexible piperidine (B6355638) ring, allows for multiple low-energy conformations. nih.govucl.ac.uk

The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape. biorxiv.orgbiorxiv.org This landscape can be mapped computationally by systematically rotating bonds and calculating the energy of each resulting structure. The minima on this landscape represent stable conformers, while the peaks represent the energy barriers for interconversion. solubilityofthings.comnih.gov For molecules like Desloratadine, conformational changes, such as the flipping of the piperidine ring, are known to be critical for their properties and crystalline forms. acs.orgucl.ac.uk Understanding the energy landscape of this compound is crucial for predicting its most likely shape in different environments.

Molecular Dynamics Simulations for Dynamic Behavior in Various Environments

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to observe their dynamic behavior over time in a simulated environment, such as in water or a lipid bilayer. vsu.runih.gov Using classical force fields (like AMBER), MD simulations calculate the forces between atoms and solve Newton's equations of motion, tracking the trajectory of each atom over time.

For this compound, an MD simulation could reveal how the molecule flexes and moves, how it interacts with solvent molecules, and the stability of its different conformations in solution. vsu.ru Such simulations are vital for understanding how the molecule might behave in a biological context, for example, how it approaches a receptor binding site. Studies on Desloratadine have used MD to simulate its release from drug delivery systems, demonstrating the power of this technique. vsu.ru

In Silico Ligand-Receptor Docking and Binding Free Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov For this compound, docking studies with the histamine (B1213489) H1 receptor (H1R) can provide significant insights into its potential molecular interactions, even though it is not used therapeutically. mdpi.com

These simulations place the this compound molecule into the H1R binding pocket and score the different poses based on intermolecular forces like hydrogen bonds and van der Waals interactions. researchgate.net Docking studies on Desloratadine and its analogues have identified key amino acid residues within the H1R binding site that are crucial for binding. mdpi.comebi.ac.uk Similar analysis for this compound would highlight how its different shape, compared to Desloratadine, affects these critical interactions. Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, offering a quantitative measure of the binding affinity.

Table 3: Key Amino Acid Residues in the Histamine H1 Receptor Binding Site for Desloratadine Analogues

| Residue | Location/Role in Binding | Potential Interaction |

|---|---|---|

| Asp107 | Transmembrane Helix 3 (TM3) | Forms a key salt bridge with the protonated amine of the ligand. |

| Tyr108 | Transmembrane Helix 3 (TM3) | Aromatic/hydrophobic interactions. |

| Trp428 | Transmembrane Helix 6 (TM6) | "Toggle switch" residue, involved in receptor activation/inactivation. researchgate.net |

| Phe435 | Transmembrane Helix 6 (TM6) | Aromatic/hydrophobic interactions with the tricyclic core. mdpi.com |

| Ile115 | Transmembrane Helix 7 (TM7) | Steric constraints within the binding pocket. mdpi.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (theoretical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. creative-biolabs.comresearchgate.net

In a theoretical context for this compound and its related compounds, a QSAR/QSPR study would begin by calculating a wide range of molecular descriptors. scispace.comuni-halle.de These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), electronic (e.g., HOMO/LUMO energies from DFT), and 3D properties (e.g., molecular shape). researchgate.netvlifesciences.com A statistical method, such as multiple linear regression or machine learning, is then used to build a mathematical model that relates a set of these descriptors to a specific activity (like receptor binding affinity) or property. researchgate.net Such a model could then be used to predict the properties of newly designed, hypothetical analogues of this compound, guiding further research without the immediate need for synthesis and testing. nih.gov

Table 4: Examples of Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| 0D/1D | Molecular Weight, Atom Count, LogP | Basic composition, lipophilicity. |

| 2D (Topological) | Wiener Index, Randić Connectivity Index | Atomic connectivity and branching. |

| 3D (Geometrical) | Molecular Surface Area, Molecular Volume, Shape Indices | Three-dimensional size and shape. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution and reactivity. |

Molecular Interactions and Biochemical Characterization in Vitro/theoretical

Comparative In Vitro Receptor Binding Studies

Determination of Binding Affinities and Selectivity Profiles using Cell-free or Membrane Assays

Iso desloratadine (B1670295), a structural isomer of desloratadine, demonstrates notable activity as a histamine (B1213489) H1-receptor antagonist. In vitro studies utilizing radioligand binding assays have been pivotal in characterizing its affinity and selectivity for the H1 receptor. Desloratadine, for comparison, has a high affinity for the human histamine H1 receptor, with reported Ki values of approximately 0.87 nM to 0.9 nM. medchemexpress.comchemsrc.comselleckchem.com In competition-binding studies, desloratadine has shown to be significantly more potent than other second-generation antihistamines like cetirizine, ebastine, fexofenadine, and its parent compound, loratadine. chemsrc.comselleckchem.com Specifically, desloratadine is reported to be 52, 57, 194, and 153 times more potent than cetirizine, ebastine, fexofenadine, and loratadine, respectively, in these assays. selleckchem.com

Radioligand studies on desloratadine demonstrate a significantly higher affinity for the H1 receptor, approximately 15-fold greater than that of loratadine. europa.eueuropa.eu The primary metabolite of desloratadine, 3-hydroxy desloratadine glucuronide, was found to be inactive at the H1 receptor on rat brain membranes. europa.eueuropa.eu

The selectivity of desloratadine for the H1 receptor has been evaluated against a wide panel of other receptors and enzymes. europa.eueuropa.eu These studies revealed that while desloratadine is highly selective for the H1 receptor, it does exhibit some affinity for H2, serotonin (B10506) 5-HT7, and various muscarinic receptor subtypes. europa.eueuropa.eu However, its affinity for these other receptors is considerably lower than for the H1 receptor. researchgate.net For instance, the affinity for muscarinic receptors is 15 to 50 times less than its affinity for the H1 receptor. researchgate.net

| Compound | Receptor | Binding Affinity (Ki) | Relative Potency |

|---|---|---|---|

| Desloratadine | Human Histamine H1 Receptor | 0.87 nM - 0.9 nM medchemexpress.comchemsrc.comselleckchem.com | 153x > Loratadine selleckchem.com |

| 52x > Cetirizine selleckchem.com | |||

| 57x > Ebastine selleckchem.com | |||

| 194x > Fexofenadine selleckchem.com | |||

| Loratadine | Human Histamine H1 Receptor | - | - |

| 3-hydroxy desloratadine glucuronide | H1 Receptor (rat brain) | Inactive europa.eueuropa.eu | - |

Analysis of Binding Kinetics and Thermodynamics

The binding kinetics of desloratadine to the human histamine H1 receptor have been characterized by a slow dissociation rate. nih.gov Studies using [3H]desloratadine binding to membranes from cells expressing the recombinant human H1 receptor showed that the dissociation is slow, with only 37% of the binding reversed after 6 hours in the presence of unlabeled desloratadine. nih.gov This slow dissociation, coupled with noncompetitive antagonism observed in functional assays, suggests that desloratadine may act as a pseudoirreversible antagonist of the human H1 receptor. nih.gov

The binding of desloratadine to the H1 receptor is characterized by an association rate constant of 0.011 nM⁻¹ x min⁻¹. nih.gov The dissociation constant (Kd) calculated from kinetic measurements is 1.5 nM, which is consistent with the Kd of 1.1 nM determined in saturation binding studies. nih.govresearchgate.net Thermodynamic analyses have been employed to understand the driving forces behind the binding of antihistamines to the H1 receptor. nih.gov For desloratadine, these studies help to differentiate its binding characteristics from other first and second-generation antihistamines. nih.gov

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Desloratadine | Dissociation Constant (Kd) from kinetic measurements | 1.5 nM | nih.gov |

| Dissociation Constant (Kd) from saturation binding | 1.1 ± 0.2 nM | nih.govresearchgate.net | |

| Association Rate Constant (kon) | 0.011 nM⁻¹ x min⁻¹ | nih.gov |

In Vitro Enzymatic Biotransformation Studies

Investigations into Cytochrome P450 Isoform Interactions and Inhibition (in vitro)

In vitro studies using human liver microsomes have been conducted to evaluate the inhibitory potential of desloratadine on various cytochrome P450 (CYP) enzymes. At a concentration of 10 µM, desloratadine showed weak inhibition (32-48%) of CYP2B6, CYP2D6, and CYP3A4/5, and no significant inhibition (<15%) of CYP1A2, CYP2C8, CYP2C9, or CYP2C19. nih.gov Further studies confirmed that neither desloratadine nor its metabolite, 3-OH-desloratadine, inhibited CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 by more than 25% at high concentrations. nih.gov In cryopreserved human hepatocytes, desloratadine did not inhibit the CYP2C8-dependent metabolism of marker substrates. nih.gov While in vitro studies have shown that desloratadine does not significantly inhibit CYP2D6 or CYP3A4, the enzyme responsible for its metabolism has not been definitively identified, leaving the possibility of interactions with other drugs. europa.eueuropa.eu

The formation of desloratadine from its parent compound, loratadine, is primarily mediated by CYP3A4 and CYP2D6. internationalscholarsjournals.com Inhibition studies showed that ketoconazole (B1673606) (a CYP3A4 inhibitor) and quinidine (B1679956) (a CYP2D6 inhibitor) reduced the formation of desloratadine. internationalscholarsjournals.com

| CYP Isoform | Inhibition by Desloratadine (10 µM) | Reference |

|---|---|---|

| CYP1A2 | <15% | nih.gov |

| CYP2B6 | 32-48% | nih.gov |

| CYP2C8 | <15% | nih.gov |

| CYP2C9 | <15% | nih.gov |

| CYP2C19 | <15% | nih.gov |

| CYP2D6 | 32-48% | nih.gov |

| CYP3A4/5 | 32-48% | nih.gov |

Identification of In Vitro Metabolites (from a chemical characterization perspective)

The in vitro metabolism of desloratadine has been investigated using rat liver microsomes. These studies identified five metabolites, designated M1 through M5. nih.gov These include three hydroxylated metabolites (M1-M3), one N-oxide (M4), and an uncommon aromatized N-oxide (M5). nih.gov The primary metabolic pathways for desloratadine involve hydroxylation at the 3-, 5-, or 6- positions. hres.ca

A major human metabolite of desloratadine is 3-hydroxydesloratadine. nih.gov Its formation involves a three-step process: N-glucuronidation by UGT2B10, followed by 3-hydroxylation by CYP2C8, and then rapid, non-enzymatic hydrolysis of the N-glucuronide. nih.gov

In Vitro Cellular Permeation Studies (e.g., PAMPA, Caco-2 models for mechanistic understanding)

The permeability of desloratadine has been assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers, which are predictive of in vivo intestinal absorption. nih.gov

In Caco-2 cell models, desloratadine was found to be a substrate for the P-glycoprotein (P-gp) efflux transporter. nih.gov It exhibited an efflux ratio of 7, which was significantly reduced in the presence of P-gp inhibitors. nih.gov Interestingly, under pH gradient conditions (6/7.4), the efflux of desloratadine increased to over 38-fold, but this enhanced efflux was not associated with P-gp activity, suggesting the involvement of other pH-dependent transport mechanisms. nih.gov This pH-dependent efflux could contribute to variability in its absorption. nih.gov

The PAMPA model is a high-throughput method used to evaluate the passive permeability of compounds. researchgate.netbioassaysys.comparalab.es While specific PAMPA data for iso desloratadine is not detailed in the provided search results, the methodology is well-established for assessing the permeability of drug candidates. researchgate.netplos.orgnih.gov

| Compound | Permeability Model | Finding | Reference |

|---|---|---|---|

| Desloratadine | Caco-2 Cells | Efflux ratio of 7 (P-gp substrate) | nih.gov |

| Efflux ratio >38 under pH 6/7.4 gradient (not P-gp related) | nih.gov |

Impurity Profiling, Degradation Chemistry, and Solid State Chemical Stability

Identification and Characterization of Synthetic Impurities Associated with Iso Desloratadineclearsynth.comveeprho.com

Iso Desloratadine (B1670295), also known as Desloratadine EP Impurity B, is a structural isomer and a significant impurity found during the synthesis of Desloratadine. clearsynth.comveeprho.comsynzeal.com The control and characterization of impurities associated with its formation are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API), Desloratadine.

Process-Related Impurities and Byproductsgoogle.comgoogle.com

The most common synthesis route for Desloratadine, which also generates Iso Desloratadine, is the hydrolysis of the carbamate (B1207046) group from Loratadine, typically under basic conditions. google.com During this process, several other impurities and byproducts can be formed. These impurities can arise from side reactions, incomplete reactions, or subsequent degradation of the product under the synthesis conditions.

Key process-related impurities that can be formed alongside this compound during the synthesis of Desloratadine include:

Loratadine : As the starting material for the synthesis of Desloratadine, any incomplete hydrolysis reaction will result in its presence as an impurity. google.comnih.gov

N-Formyldesloratadine : This impurity is a known degradation product that can form under certain conditions, particularly in the presence of specific excipients or solvents. google.com

Dehydrodesloratadine : An oxidation product that can arise during synthesis or storage. google.com

Other potential impurities that may be synthesized include 8-Bromo-11-(4-piperidinylidene)-6,11-dihydro-5H-benzo pharmaffiliates.com-cyclohepta[1,2-b]pyridine and 1-(4-piperidinylidene)-6,11-dihydro-5H-benzo pharmaffiliates.com-cyclohepta[1,2-b]pyridine. google.com The formation of these impurities is highly dependent on the specific reaction parameters, such as temperature, pH, and reaction time. chemicea.com

| Impurity Name | Common Source | Reference |

|---|---|---|

| Loratadine | Unreacted starting material | google.comnih.gov |

| N-Formyldesloratadine | Degradation/Side reaction product | google.com |

| Dehydrodesloratadine | Oxidation product | google.com |

| 11-Fluoro Desloratadine (Desloratadine EP Impurity A) | Impurity in commercial preparations | clearsynth.com |

Starting Material and Reagent-Derived Impurities

Impurities can also be introduced from the starting materials and reagents used in the synthesis process. The primary starting material for Desloratadine synthesis is Loratadine. Impurities present in the Loratadine batch can carry through the process and be present in the final product.

Reagents used in the synthesis, such as bases (e.g., sodium hydroxide) and solvents (e.g., toluene, isopropanol, ethanol), can also be a source of impurities. google.com For instance, metal ions or other contaminants in the reagents could potentially catalyze side reactions or degradation pathways. medcraveonline.com Purification steps, such as recrystallization from solvents like acetone (B3395972)/water or isopropanol-n-heptane, are employed to remove these impurities and isolate Desloratadine with high purity, thereby reducing the level of this compound. google.com

Degradation Pathways and Products of this compound Under Stress Conditionsnih.govresearchgate.net

Forced degradation studies are essential to understand the chemical stability of a drug substance and to develop stability-indicating analytical methods. medcraveonline.comresearchgate.net These studies involve subjecting the compound to stress conditions that are more severe than standard accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments. medcraveonline.com While specific degradation studies on isolated this compound are not widely published, its stability can be inferred from the extensive studies conducted on its isomer, Desloratadine.

Forced Degradation Studies (e.g., hydrolytic, oxidative, photolytic, thermal)nih.govresearchgate.netnih.govresearchgate.netscholarsresearchlibrary.com

Forced degradation studies performed on Desloratadine reveal its susceptibility to various stress conditions. The molecule shows significant degradation under oxidative and thermal stress. nih.govscholarsresearchlibrary.com In contrast, it is found to be relatively stable under hydrolytic (acid and base), and photolytic degradation conditions. nih.gov

Hydrolytic Degradation : Studies indicate that the compound is susceptible to degradation under basic conditions, with two degradation product peaks observed after 24 hours. scholarsresearchlibrary.com However, other studies report stability in both acidic and basic conditions. nih.gov Hydrolytic degradation can be influenced by pH, with different degradation mechanisms occurring in solid-state versus in solution. vscht.cz

Oxidative Degradation : Desloratadine is highly susceptible to oxidation. scholarsresearchlibrary.comscholarsresearchlibrary.com Exposure to oxidizing agents leads to significant degradation. nih.gov The formation of N-formyldesloratadine is a notable oxidative degradation pathway, which can be initiated by the presence of peroxides in excipients like polyethylene (B3416737) glycols (PEGs). nih.gov

Photolytic Degradation : The compound is generally stable under photolytic stress, although some degradation can be observed. nih.govscholarsresearchlibrary.com Photostability testing is a crucial part of stability assessment to ensure that exposure to light does not lead to unacceptable changes or the formation of harmful photoproducts. nih.gov

Thermal Degradation : Thermal stress is a significant factor in the degradation of Desloratadine. nih.gov It is highly susceptible to thermal conditions, leading to the formation of degradation products. scholarsresearchlibrary.com Thermal analysis has shown that Desloratadine is stable up to 290°C, after which it undergoes a two-step degradation process. researchgate.net Degradation above its melting point can lead to an irreversible amorphous state. nih.gov

| Stress Condition | Observation for Desloratadine/Iso Desloratadine | Reference |

|---|---|---|

| Acidic Hydrolysis | Generally stable, some degradation reported | nih.govscholarsresearchlibrary.com |

| Basic Hydrolysis | Susceptible to degradation | scholarsresearchlibrary.com |

| Oxidative | Significant degradation observed | nih.govscholarsresearchlibrary.comscholarsresearchlibrary.com |

| Photolytic | Generally stable, some degradation reported | nih.govscholarsresearchlibrary.com |

| Thermal | Significant degradation observed | nih.govscholarsresearchlibrary.comresearchgate.net |

Elucidation of Chemical Degradation Mechanismsgoogle.comvscht.cznih.gov

The chemical degradation of this compound, paralleling that of Desloratadine, involves several mechanisms. Oxidation is a primary pathway, where the amine moiety is susceptible to attack, potentially leading to the formation of N-formyl derivatives like N-formyldesloratadine. google.comnih.gov This can occur through interaction with oxidative impurities in pharmaceutical excipients. nih.gov

Hydrolysis represents another degradation route. In the solid state, hydrolytic degradation is influenced by the pH of the microenvironment and the presence of moisture, which can lead to different impurity profiles compared to degradation in solution. vscht.cz Thermal degradation often proceeds after melting and can involve complex decomposition reactions. nih.govresearchgate.net Understanding these mechanisms is vital for developing stable formulations and defining appropriate storage conditions. medcraveonline.com

Analytical Methodologies for Quantification of this compound as an Impuritychemicea.comnih.govnih.govbch.ro

Accurate quantification of this compound is essential for the quality control of Desloratadine drug substance and products. Various sophisticated analytical methodologies have been developed for this purpose, with high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) being the most prominent.

These chromatographic methods are designed to be stability-indicating, meaning they can separate the main component from all potential impurities and degradation products. nih.gov Key techniques include:

Reversed-Phase HPLC (RP-HPLC) : This is the most common technique used. Methods typically employ a C18 column with a mobile phase consisting of a buffer (like phosphate (B84403) or ammonium (B1175870) bicarbonate) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.netscholarsresearchlibrary.combch.roresearchgate.net Detection is usually performed using a UV detector at a wavelength where both Desloratadine and this compound have significant absorbance, such as 242 nm, 247 nm, or 280 nm. nih.govresearchgate.netlgcstandards.com

Ultra-Performance Liquid Chromatography (UPLC) : UPLC offers faster analysis times and better resolution compared to traditional HPLC. A validated stability-indicating UPLC method has been developed to separate Desloratadine from its five known impurities within an 8-minute run time, using a C18 column and a gradient mobile phase. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : For the identification and characterization of unknown impurities and degradation products, LC coupled with mass spectrometry is invaluable. chemicea.comresearchgate.netbch.ro LC-MS/MS can provide structural information to elucidate the chemical makeup of these minor components. researchgate.net

The validation of these analytical methods is performed according to ICH guidelines, ensuring they are specific, linear, accurate, precise, and robust. nih.govresearchgate.net

| Technique | Column | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| RP-HPLC | C18 (250 mm x 4.6 mm, 5 µm) | Orthophosphoric acid (0.1% V/V), Acetonitrile, Methanol (50:35:15 V/V/V) | UV at 242 nm | researchgate.net |

| RP-HPLC | Diamonsil BDS C18 | Methanol, 0.03 mol/l Heptanesulphonic acid sodium, Glacial acetic acid (70:30:4 v/v) | UV at 247 nm | nih.gov |

| RP-UPLC | Waters Aquity BEH C18 | Gradient mixture of Solvents A and B | UV at 280 nm | nih.gov |

| LC-MS | - | 10 mM Ammonium bicarbonate buffer (pH 10.77) and Methanol | Mass Spectrometry | nih.gov |

Q & A

Q. How should researchers design an analytical method transfer protocol for Iso Desloratadine assays in pharmaceutical formulations?

Methodological Answer: A robust protocol should align with the Analytical Target Profile (ATP) and lifecycle principles. Begin by defining acceptance criteria based on target uncertainty (precision, accuracy) and batch-specific metrological parameters (e.g., average content and uncertainty). Validate the method using inter-laboratory comparisons, ensuring statistical equivalence between transferring and receiving units. For example, a study transferring desloratadine assays for tablets achieved reproducibility by predefining acceptance limits and conducting equivalence testing using ANOVA or tolerance intervals .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Prioritize PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Use LC-MS/MS for trace analysis to minimize handling of bulk powder. Contaminated surfaces should be deactivated with ethanol or isopropanol. MedChemExpress guidelines emphasize restricted access to trained personnel and adherence to institutional biosafety protocols, particularly given the compound’s potential cytotoxicity in unvalidated assays .

Q. How can compendial methods (e.g., USP) be adapted for this compound assay validation?

Methodological Answer: Follow USP 〈111〉 and 〈1050.1〉 for design and validation of biological assays. For HPLC-based assays, optimize parameters such as column type (C18), mobile phase (acetonitrile-phosphate buffer), and detection wavelength (242 nm). Validate specificity via forced degradation studies (acid/alkali hydrolysis, oxidative stress) and accuracy using spike-recovery experiments (95–105% acceptable range). USP monographs for desloratadine tablets provide reference acceptance criteria for dissolution and uniformity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s in vitro permeability data across intestinal models?

Methodological Answer: Discrepancies often arise from low recovery rates in Sweetana-Grass diffusion chambers due to adsorption or metabolic instability. Address this by supplementing acceptor phases with surfactants (e.g., 0.5% Tween-80) or using LC-MS/MS for enhanced sensitivity. Alternatively, employ intestinal ring assays to measure uptake kinetics directly. A study overcame low permeability detection by quantifying intracellular accumulation via LC-MS/MS, revealing P-glycoprotein efflux as a confounding factor .

Q. What strategies are effective for reconciling contradictory clinical efficacy data in meta-analyses of this compound?

Methodological Answer: Apply PRISMA guidelines to mitigate heterogeneity. Stratify studies by design (e.g., double-blind vs. open-label), patient subgroups (e.g., seasonal vs. perennial rhinitis), and endpoints (e.g., symptom scores vs. biomarkers). Use random-effects models to calculate standardized mean differences (SMD) and assess bias via funnel plots. For example, a meta-analysis resolved heterogeneity by excluding non-blinded trials, confirming significant SMD improvements in nasal airflow (−1.63, p = 0.004) and eosinophil reduction .

Q. How can multi-omics approaches enhance mechanistic studies of this compound’s anti-inflammatory effects?

Methodological Answer: Integrate transcriptomics (RNA-seq of NF-κB pathways), proteomics (ELISA for IL-4/IL-13), and metabolomics (LC-MS for arachidonic acid metabolites). Use CRISPR-Cas9 knockouts to validate targets (e.g., histamine H1 receptors) in primary immune cells. A phased approach—starting with in vitro PBMC models and progressing to murine OVA-challenge models—ensures mechanistic clarity while controlling for off-target effects .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.